4-chlorobut-2-yn-1-amine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chlorobut-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVTZSFWPLLBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383550 | |

| Record name | 4-chlorobut-2-yn-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77369-59-6 | |

| Record name | 4-chlorobut-2-yn-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-4-chloro-2-butyne hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chlorobut-2-yn-1-amine Hydrochloride (CAS: 77369-59-6): Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design of small-molecule therapeutics often hinges on the availability of versatile chemical building blocks. These scaffolds must possess specific structural and reactive features that allow for the systematic exploration of chemical space to optimize pharmacological properties. 4-Chlorobut-2-yn-1-amine hydrochloride (CAS No. 77369-59-6) is one such pivotal intermediate.[1] This technical guide provides an in-depth examination of this compound, delineating its physicochemical properties, outlining a robust synthetic pathway, exploring its chemical reactivity, and detailing its applications as a strategic tool for researchers and professionals in drug development. The molecule's unique trifunctional nature—a primary amine, a reactive chloroalkyne—makes it an exceptionally valuable precursor for synthesizing diverse compound libraries aimed at various therapeutic targets.

Physicochemical Properties and Molecular Structure

This compound is a solid material whose hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[2] A comprehensive summary of its key properties is provided below.

| Property | Value | Source |

| CAS Number | 77369-59-6 | [1][2] |

| Molecular Formula | C₄H₇Cl₂N | [2] |

| Molecular Weight | 140.01 g/mol | [2] |

| IUPAC Name | 4-chlorobut-2-yn-1-amine;hydrochloride | N/A |

| Synonyms | 1-Amino-4-chloro-2-butyne HCl | [2] |

| Appearance | Solid (predicted) | [2] |

| Solubility | Soluble in water, polar organic solvents | Inferred |

The molecular architecture is key to its utility. The propargyl chloride moiety provides a reactive site for nucleophilic substitution, while the terminal aminomethyl group offers a handle for amide bond formation, reductive amination, and other nitrogen-based derivatizations.

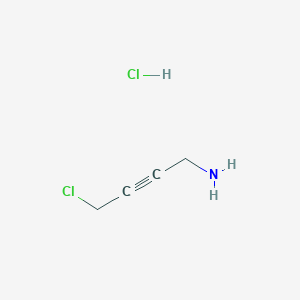

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved from the commercially available precursor, 1,4-dichlorobut-2-yne. The primary challenge in this synthesis is achieving selective mono-amination, as the di-substituted product is a common byproduct. A robust and field-proven approach is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to prevent over-alkylation. The subsequent acidic workup not only deprotects the amine but also directly yields the desired hydrochloride salt.

Causality of Experimental Choices:

-

1,4-Dichlorobut-2-yne as a Starting Material: This precursor possesses two electrophilic centers, but the symmetry and reactivity profile are ideal for a controlled substitution reaction.

-

Potassium Phthalimide: This reagent serves as a protected nucleophilic source of nitrogen. Its steric bulk and moderate reactivity favor mono-substitution and prevent the formation of secondary and tertiary amines, which would be prevalent with direct amination using ammonia.

-

DMF as Solvent: A polar aprotic solvent like N,N-Dimethylformamide is chosen to effectively dissolve the ionic potassium phthalimide and the organic substrate, facilitating the Sₙ2 reaction.

-

Acidic Hydrolysis: Using concentrated hydrochloric acid serves a dual purpose: it hydrolyzes the phthalimide protecting group to liberate the primary amine and concurrently protonates the amine to form the stable and easily isolable hydrochloride salt.

Step-by-Step Synthesis Protocol

-

Step 1: N-Alkylation. To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add 1,4-dichlorobut-2-yne (1.1 eq) dropwise at room temperature under an inert atmosphere (N₂).

-

Step 2: Reaction Monitoring. Stir the reaction mixture at 50-60 °C for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the N-(4-chlorobut-2-yn-1-yl)phthalimide intermediate.

-

Step 3: Workup and Isolation of Intermediate. Upon completion, cool the mixture, pour it into ice water, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude intermediate.

-

Step 4: Deprotection and Salt Formation. The crude intermediate is suspended in a mixture of glacial acetic acid and concentrated HCl (1:1 v/v).

-

Step 5: Final Isolation. The mixture is refluxed for 4-6 hours. After cooling, the precipitated phthalic acid is removed by filtration. The filtrate is then concentrated in vacuo to remove the solvents. The resulting residue is triturated with diethyl ether to precipitate the this compound as a solid, which is then collected by filtration and dried.

Caption: Workflow for the synthesis of 4-chlorobut-2-yn-1-amine HCl.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

-

Amine Group (NH₂): As a primary amine, it is a potent nucleophile. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, reacts with aldehydes and ketones in reductive amination to form secondary amines, and can be used in sulfonamide formation.

-

Chloro Group (-Cl): The chlorine atom is part of a propargylic system, making it susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines, and O-nucleophiles).

-

Alkyne Group (C≡C): The internal alkyne is a versatile functional group. It can participate in metal-catalyzed cross-coupling reactions such as the Sonogashira coupling, cycloaddition reactions (e.g., with azides to form triazoles via "click chemistry"), and can be reduced to the corresponding alkene or alkane.

Caption: Key reaction pathways for 4-chlorobut-2-yn-1-amine.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach is required for a self-validating quality control system. While amines can sometimes present challenges like peak tailing in reverse-phase HPLC, these issues can be mitigated with modern column chemistries and mobile phase modifiers.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[4] The ¹H NMR spectrum should show distinct signals for the aminomethyl protons (CH₂-N), the propargylic protons (CH₂-Cl), and the amine protons, which may be broadened by exchange.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) is a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase method with a C18 column and a mobile phase of water/acetonitrile containing an ion-pairing agent or buffer (e.g., 0.1% TFA) is typically effective.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, including the N-H stretch of the ammonium salt, the C≡C alkyne stretch (typically weak for internal alkynes), and the C-Cl stretch.

| Technique | Parameter | Predicted/Typical Value |

| ¹H NMR | Chemical Shift (δ, ppm) | ~3.5-3.8 (t, 2H, CH₂ NH₃⁺), ~4.2-4.4 (t, 2H, ClCH₂ ) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~30-35 (CH₂Cl), ~40-45 (CH₂NH₃⁺), ~75-85 (alkyne carbons) |

| MS (ESI+) | m/z | 104.04 [M+H]⁺ (for C₄H₇ClN free base) |

| IR | Wavenumber (cm⁻¹) | ~2800-3100 (N-H stretch), ~2250 (C≡C stretch, weak), ~700-800 (C-Cl stretch) |

Sample Protocol: Purity Determination by HPLC

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Applications in Research and Drug Development

The primary application of this compound is as a bifunctional linker and scaffold in the synthesis of biologically active molecules. The presence of chlorine in pharmaceuticals is well-established, with over 250 FDA-approved drugs containing this element, highlighting its role in modulating pharmacokinetic and pharmacodynamic properties.[5]

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity allows for a two-step diversification process. First, the amine can be derivatized, followed by substitution of the chloride, enabling the rapid generation of compound libraries for high-throughput screening.

-

Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a "hinge-binding" motif connected via a linker to a moiety that occupies a hydrophobic pocket. This compound is an ideal precursor for such linkers.

-

Development of Covalent Probes: The propargyl chloride can act as a mild electrophile to form covalent bonds with nucleophilic residues (e.g., cysteine) in a protein active site, making it a valuable tool for designing targeted covalent inhibitors.

-

Click Chemistry and Bioconjugation: After converting the chloride to an azide, the resulting propargyl azide is a perfect partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" used in bioconjugation and fragment-based drug discovery.

Caption: Conceptual role as a linker in drug design.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed. The available safety data sheet (SDS) indicates that the compound is harmful if swallowed and very toxic to aquatic life.[2]

| GHS Information | Details |

| Pictogram(s) | GHS07 (Harmful), GHS09 (Environmental Hazard) |

| Signal Word | Warning |

| Hazard Statement(s) | H302: Harmful if swallowed.[2] H400: Very toxic to aquatic life.[2] |

| Precautionary Statement(s) | P264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P273: Avoid release to the environment.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust/fumes.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store locked up.[6]

Conclusion

This compound is more than a simple chemical; it is a strategic asset for medicinal chemists and drug development scientists. Its defined structure, predictable reactivity, and bifunctional nature provide a reliable platform for the synthesis of novel and complex molecular entities. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery of next-generation therapeutics.

References

- Thermo Fisher Scientific. (2025, October 24).

- Smolecule. Buy 4-Chlorobut-2-en-1-amine.

- Sigma-Aldrich. (2024, August 7).

- Sigma-Aldrich. (2024, September 7).

- Guidechem. 1-AMINO-4-CHLORO-2-BUTYNE HCL (CAS No. 77369-59-6) SDS.

- Sigma-Aldrich. 4-Chlorobutan-1-amine HCl | 6435-84-3.

- PubChem. 4-Chlorobutan-1-amine hydrochloride | C4H11Cl2N | CID 19075906.

- PubChem. 4-Chlorobut-2-en-1-amine | C4H8ClN | CID 413699.

- Sigma-Aldrich. (2025, May 5).

- TCI Chemicals. 4-Chlorobut-2-yn-1-ol 13280-07-4.

- Tokyo Chemical Industry Co., Ltd. 4-Chlorobut-2-yn-1-ol | 13280-07-4.

- Safety D

- Pharmaffiliates. CAS No : 13280-07-4 | Product Name : 4-Chlorobut-2-yn-1-ol.

- Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- MDPI. (n.d.). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne.

- Sigma-Aldrich. 4-chlorobut-2-en-1-amine hydrochloride | 100523-91-9.

- Ambeed.com. 77369-59-6 | this compound.

- ChemScene. 13280-07-4 | 4-Chlorobut-2-yn-1-ol.

- PubChem. 4-Chloro-1-butyne | C4H5Cl | CID 40173.

- Jat, J. L., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Benchchem.

- ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

- ChemicalBook. Bis(2-chloroethyl)amine hydrochloride synthesis.

Sources

- 1. 77369-59-6 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. Page loading... [guidechem.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 4-Chlorobut-2-yn-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 4-chlorobut-2-yn-1-amine hydrochloride (CAS No. 77369-59-6), a key building block in synthetic organic chemistry. Understanding these properties is fundamental to its effective handling, application in research and development, and for the prediction of its behavior in various chemical environments.

Introduction: The Significance of a Versatile Propargylamine

This compound belongs to the propargylamine class of compounds, which are characterized by an amino group attached to a propargyl moiety. This structural motif makes them highly versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of a chloro group further enhances its synthetic utility, providing an additional reactive site for nucleophilic substitution reactions. This guide will delve into the fundamental physical characteristics that define this compound's behavior and utility.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. These values are crucial for its identification, purity assessment, and for designing experimental protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆ClN · HCl | [1] |

| Molecular Weight | 140.01 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 128-139 °C | [1] |

| Boiling Point | Data not available. As a salt, it is likely to decompose at elevated temperatures before boiling under atmospheric pressure. | |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic nature. Solubility is likely lower in less polar organic solvents such as acetone and dichloromethane, and insoluble in nonpolar solvents like hexanes. (Experimental verification recommended). |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons of the two methylene groups (-CH₂-) adjacent to the nitrogen and chlorine atoms, respectively, would likely appear as triplets. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet. The chemical shifts would be influenced by the deshielding effects of the electronegative nitrogen and chlorine atoms, as well as the triple bond.

-

¹³C NMR: The carbon NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the butyne chain. The acetylenic carbons would appear in the characteristic region for sp-hybridized carbons. The chemical shifts of the methylene carbons would be influenced by the attached heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the ammonium group.

-

C≡C stretching: A weak to medium intensity band around 2100-2260 cm⁻¹ for the internal alkyne.

-

C-N stretching: A medium to strong band in the 1020-1250 cm⁻¹ region.

-

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.[2]

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak for the free base (C₄H₆ClN) would be expected at an m/z corresponding to its molecular weight (103.02 g/mol ). Fragmentation patterns would likely involve the loss of a chlorine atom, and cleavage adjacent to the amine group (alpha-cleavage), which is a common fragmentation pathway for amines.[3][4]

Experimental Methodologies for Property Determination

The following section outlines standard, field-proven protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities. The protocol described below utilizes a capillary-based method, which is a standard and reliable technique.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Boiling Point Determination

Causality: As a salt, this compound is expected to have a high melting point and will likely decompose before boiling at atmospheric pressure. Therefore, a standard boiling point determination is not typically performed. If the free base were to be isolated, its boiling point could be determined at reduced pressure to prevent decomposition.

Solubility Assessment

Causality: The solubility profile of a compound is crucial for its application in solution-phase reactions, for purification by recrystallization, and for formulation in drug development. The ionic nature of the hydrochloride salt dictates its likely solubility in polar solvents.

Protocol (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, hexanes).

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (e.g., 25 °C) and observed for dissolution. The solubility is qualitatively described as soluble, partially soluble, or insoluble.

Synthesis and Reactivity: A Conceptual Framework

A plausible synthetic route to this compound involves the reaction of 1,4-dichlorobut-2-yne with a source of ammonia. This is a nucleophilic substitution reaction where the more reactive chlorine atom (allylic to the triple bond) is displaced by the amine.

Caption: A conceptual diagram illustrating a potential synthetic pathway to this compound.

The resulting free amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. The reactivity of this compound is dominated by the nucleophilicity of the amino group and the electrophilicity of the carbon bearing the chlorine atom, making it a valuable precursor for further chemical transformations.

Safety and Handling

This compound is classified as harmful if swallowed and very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The physical properties of this compound underscore its nature as a stable, solid organic salt. Its melting point provides a reliable measure of its purity, and its anticipated solubility profile guides its use in various reaction media. The spectroscopic characteristics, though predicted in this guide, offer a framework for its analytical identification. A thorough understanding of these fundamental properties is indispensable for any researcher or scientist intending to utilize this versatile synthetic building block.

References

-

Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobut-2-en-1-amine. Retrieved from [Link]

-

TuHS Physics. (n.d.). How Different Concentrations of Salt Affect the Boiling Point of Water. Retrieved from [Link]

-

MDPI. (n.d.). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SciSpace. (n.d.). The boiling points of salt solutions. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Soton. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Washington State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Butyne, 1,4-dichloro-. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dichlorobut-2-ene. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry. Retrieved from [Link]

-

Richard Thornley. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane. Retrieved from [Link]

-

Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-1-butene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, July 26). Carbon Environments in the C-13 NMR spectrum of 1-Chlorobutane. Retrieved from [Link]

Sources

Navigating the Synthesis and Application of 4-Chlorobut-2-yn-1-amine Hydrochloride: A Technical Guide to its Physicochemical Properties and Solubility

For Immediate Release

**Abstract

4-Chlorobut-2-yn-1-amine hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functionalized materials. Its unique structure, featuring a reactive propargylamine moiety and a chloroalkyne functionality, offers versatile handles for molecular elaboration. Despite its growing importance, a consolidated resource on its fundamental physicochemical properties, especially solubility, has been lacking. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its core physicochemical characteristics and a detailed exploration of its expected solubility profile in various solvent systems. This guide aims to empower researchers to optimize reaction conditions, purification protocols, and formulation strategies involving this valuable synthetic intermediate.

Introduction: The Synthetic Versatility of a Functionalized Propargylamine

Propargylamines are a privileged structural motif in medicinal chemistry and materials science, renowned for their role in the synthesis of a diverse array of biologically active heterocycles and functional polymers. This compound emerges as a particularly attractive derivative, offering a trifecta of reactive sites: the primary amine, the terminal alkyne, and the alkyl chloride. This unique combination allows for sequential and orthogonal chemical modifications, making it a valuable precursor for creating complex molecular architectures.

The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, rendering it more amenable for storage and use in various synthetic applications. Understanding its fundamental properties, most notably its solubility, is paramount for its effective utilization in both academic and industrial research settings. This guide provides a detailed examination of these properties, offering a foundational understanding for any scientist working with this compound.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. These parameters dictate its behavior in different environments and are crucial for designing robust experimental protocols.

Core Molecular Characteristics

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 77369-59-6 | [1] |

| Molecular Formula | C₄H₇Cl₂N | [2] |

| Molecular Weight | 140.01 g/mol | [2] |

| Appearance | Solid | - |

| Melting Point | 128-139 °C | - |

Note: The melting point is provided as a range, which is common for hydrochloride salts and may vary depending on the purity.

Structural Features and Predicted Reactivity

The structure of this compound is central to its utility.

Figure 1: Chemical structure of this compound.

The primary amine exists in its protonated ammonium form, contributing to the ionic character of the molecule. This feature is a key determinant of its solubility in polar solvents. The alkyne provides a site for various coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the alkyl chloride can participate in nucleophilic substitution reactions.

Solubility Profile: An In-Depth Analysis

General Solubility Principles

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a fundamental framework for predicting solubility. As a hydrochloride salt, this compound is an ionic compound, predisposing it to solubility in polar solvents capable of solvating the ammonium cation and the chloride anion.

Predicted Solubility in Common Laboratory Solvents

Based on its ionic and polar nature, the following solubility profile is anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ammonium and chloride ions can be effectively solvated by the polar protic solvent molecules through ion-dipole interactions and hydrogen bonding. |

| Polar Aprotic | DMSO, DMF | Moderate to High | The large dipole moments of these solvents can solvate the ions, although the lack of acidic protons for hydrogen bonding with the chloride anion may result in slightly lower solubility compared to protic solvents. |

| Nonpolar | Toluene, Hexanes | Low to Insoluble | The nonpolar nature of these solvents cannot effectively solvate the charged ions, leading to poor solubility. |

| Chlorinated | Dichloromethane (DCM) | Low | While possessing a dipole moment, DCM is generally a poor solvent for ionic compounds. |

This predicted solubility is a critical starting point for any experimental work. Researchers should consider this a guideline and are encouraged to perform preliminary solubility tests for their specific applications.

Experimental Determination of Solubility: A Practical Protocol

To obtain precise solubility data for a specific application, direct experimental measurement is indispensable. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method Workflow

Figure 2: Workflow for the shake-flask method of solubility determination.

Detailed Protocol

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vial to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Filter the collected supernatant through a chemically compatible 0.2 µm syringe filter to remove any remaining solid particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or another calibrated method.

Conclusion and Future Perspectives

This compound stands as a versatile and valuable tool for chemical synthesis. This guide provides a foundational understanding of its key physicochemical properties, with a particular emphasis on its predicted solubility profile. While direct experimental solubility data remains to be extensively published, the principles outlined herein offer a robust framework for researchers to effectively utilize this compound. The provided experimental protocol for solubility determination empowers scientists to generate precise data tailored to their specific research needs. As the applications of this and related propargylamine derivatives continue to expand, a deeper, community-driven effort to characterize and document their fundamental properties will be invaluable to the advancement of chemical and pharmaceutical sciences.

References

Sources

Methodological & Application

The Synthetic Versatility of 4-Chlorobut-2-yn-1-amine Hydrochloride: A Gateway to Novel Bioactive Scaffolds

Introduction: Unveiling a Bifunctional Linchpin in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular architectures with diverse pharmacological profiles is insatiable. Small, functionalized building blocks that offer multiple points for diversification are invaluable tools for the medicinal chemist. 4-Chlorobut-2-yn-1-amine hydrochloride is one such reagent, a bifunctional molecule poised to serve as a versatile linchpin in the synthesis of complex nitrogen-containing heterocycles and other bioactive compounds. While direct literature on its specific applications is nascent, a thorough analysis of its constituent functional groups—a nucleophilic primary amine and an electrophilic propargyl chloride—reveals a significant potential for its use in constructing a variety of medicinally relevant scaffolds.

This guide provides a detailed exploration of the prospective applications of this compound, grounded in established principles of organic synthesis and supported by analogous transformations reported in the literature. We will delve into its reactivity, propose synthetic pathways to key molecular frameworks, and provide detailed, plausible protocols to empower researchers in their quest for new therapeutic agents. The propargylamine moiety is a well-established pharmacophore, with derivatives like pargyline, rasagiline, and selegiline being used to treat neurodegenerative disorders such as Parkinson's and Alzheimer's diseases[1]. This inherent biological relevance further underscores the potential of this compound as a starting material for novel drug candidates.

Core Reactivity: A Duality of Nucleophilic and Electrophilic Character

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The primary amino group, in its free base form, is a potent nucleophile, readily participating in reactions with a wide range of electrophiles[2][3]. Conversely, the propargylic chloride presents an electrophilic carbon atom, susceptible to nucleophilic substitution, a common strategy for the introduction of the propargyl group[4][5][6].

This dual reactivity allows for a stepwise functionalization, enabling the construction of complex molecules with precise control over the substitution pattern. The general reactivity profile is summarized in the diagram below.

Caption: Dual reactivity of 4-chlorobut-2-yn-1-amine.

Application I: Synthesis of N-Functionalized Propargylamines as Bioactive Molecules and Synthetic Intermediates

A primary application of this compound is in the synthesis of a diverse library of N-substituted propargylamines. These compounds are not only potential drug candidates in their own right but also serve as crucial intermediates for the construction of more complex heterocyclic systems[7][8][9].

A. Acylation with Acid Chlorides and Anhydrides

The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides provides access to N-propargyl amides. This transformation is typically rapid and high-yielding[10]. The resulting amides can be further elaborated or screened for biological activity.

Protocol 1: General Procedure for the N-Acylation of 4-Chlorobut-2-yn-1-amine

1. Materials:

-

This compound

-

Acid chloride or anhydride (1.0 eq)

-

Triethylamine (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

2. Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the suspension with stirring. Stir for 15 minutes to generate the free amine in situ.

-

Slowly add the acid chloride or anhydride (1.0 eq) dissolved in a minimal amount of anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-propargyl amide.

B. Reductive Amination with Aldehydes and Ketones

Reductive amination offers a versatile route to N-alkylated and N-arylated propargylamines. The primary amine can be condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.

Protocol 2: General Procedure for Reductive Amination

1. Materials:

-

This compound

-

Aldehyde or ketone (1.0 eq)

-

Sodium triacetoxyborohydride or sodium cyanoborohydride (1.2 eq)

-

1,2-Dichloroethane (DCE) or methanol

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

2. Procedure:

-

To a solution of the aldehyde or ketone (1.0 eq) in DCE or methanol, add this compound (1.0 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) (1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM or ethyl acetate (3 x).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Application II: A Building Block for Nitrogen-Containing Heterocycles

The true synthetic power of this compound is realized when its bifunctionality is leveraged to construct heterocyclic scaffolds, which are ubiquitous in medicinal chemistry[11][12]. The propargylamine moiety is a versatile precursor for a variety of cyclization reactions[7][8][9].

A. Synthesis of Pyrroles via Intramolecular Cyclization

N-substituted propargylamines can undergo intramolecular cyclization to form substituted pyrroles, a privileged scaffold in numerous pharmaceuticals. Gold-catalyzed cyclization of 1-amino-3-alkyn-2-ols is a known route to pyrroles[13]. A similar strategy can be envisioned starting from derivatives of 4-chlorobut-2-yn-1-amine.

Caption: Workflow for the synthesis of pyrroles.

Protocol 3: Hypothetical Protocol for the Synthesis of a Substituted Pyrrole

1. Materials:

-

N-Substituted-4-chlorobut-2-yn-1-amine (synthesized as per Protocol 1 or 2)

-

Gold(I) chloride or other suitable catalyst

-

Silver salt co-catalyst (e.g., AgOTf)

-

Anhydrous solvent (e.g., acetonitrile or dioxane)

2. Procedure:

-

Dissolve the N-substituted-4-chlorobut-2-yn-1-amine (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.

-

Add the gold catalyst (e.g., 1-5 mol%) and the silver co-catalyst (e.g., 1-5 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the substituted pyrrole.

B. Synthesis of Thiazoles and Other Heterocycles

N-propargylamines are valuable precursors for the synthesis of thiazoles and their derivatives[7]. For instance, reaction with isothiocyanates can lead to 2-iminothiazolidines through a thiourea formation followed by intramolecular cyclization[7]. This highlights the potential of this compound as a starting point for a wide array of heterocyclic systems.

Quantitative Data Summary

While specific yield data for reactions involving this compound is not available in the public literature, the following table provides typical yields for analogous reactions with similar primary amines and propargyl halides, offering a predictive framework.

| Reaction Type | Electrophile/Nucleophile | Product Class | Typical Yield (%) |

| N-Acylation | Acid Chlorides | N-Propargyl Amides | 85-95% |

| Reductive Amination | Aldehydes/Ketones | N-Alkyl Propargylamines | 70-90% |

| Nucleophilic Substitution | Azide, Cyanide, etc. | C-Substituted Propargylamines | 60-85% |

| Intramolecular Cyclization | - | Pyrroles, Thiazoles, etc. | 50-85% |

Conclusion and Future Outlook

This compound emerges as a promising, yet underexplored, building block for medicinal chemistry. Its inherent bifunctionality provides a strategic advantage for the efficient construction of diverse molecular scaffolds. The protocols and applications outlined in this guide, while based on established chemical principles rather than direct literature precedent for this specific molecule, are intended to inspire and enable researchers to unlock its synthetic potential. The exploration of its reactivity is likely to lead to the discovery of novel compounds with significant pharmacological activity, particularly in the realms of neurodegenerative diseases, oncology, and infectious diseases, where the propargylamine and heterocyclic motifs are of paramount importance. Further investigation into the chemistry of this versatile reagent is highly warranted and is anticipated to contribute significantly to the ever-expanding toolbox of the medicinal chemist.

References

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 21(11), 1493. [Link]

-

Verma, A. K., & Saunthwal, R. K. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Beilstein Journal of Organic Chemistry, 13, 2366–2377. [Link]

-

Fengmao Chemicals. (n.d.). Propargyl Chloride: A Key Intermediate for Organic Synthesis. [Link]

-

Pandey, A. R., et al. (2020). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly, 151(8), 1195-1219. [Link]

-

Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

-

Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

-

Hua, R., & Nizami, T. A. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 14(6), 835-849. [Link]

-

Dyck, L. E., et al. (1989). Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine. Journal of Neurochemistry, 52(2), 471-477. [Link]

-

Manjula, R., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(35), 21463-21487. [Link]

-

LibreTexts. (2021). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

-

Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Kharkiv National University. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]

-

Ie, Y., et al. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(15), 3342–3345. [Link]

-

De Kimpe, N., & D'hooghe, M. (2014). Synthesis of highly functionalized nitrogen heterocycle from 2-hydroxycyclobutanones and aromatic amines. Arkivoc, 2014(3), 334-347. [Link]

-

LibreTexts. (2021). 21.3: Amines React as Bases and as Nucleophiles. Chemistry LibreTexts. [Link]

Sources

- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 2. Amine Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]

- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Propargylamines: versatile building blocks in the construction of thiazole cores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. soc.chim.it [soc.chim.it]

- 13. pubs.acs.org [pubs.acs.org]

using 4-chlorobut-2-yn-1-amine hydrochloride as a chemical intermediate

An In-Depth Guide to the Application of 4-Chlorobut-2-yn-1-amine Hydrochloride as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The propargylamine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its versatile reactivity and presence in numerous biologically active compounds.[1][2][3][4] Its unique electronic and structural properties make it a cornerstone for the synthesis of complex molecules, particularly in the development of therapeutics for neurodegenerative disorders, cancer, and infectious diseases.[1][2][3] Within this important class of molecules, this compound emerges as a particularly valuable bifunctional building block.

This technical guide provides a comprehensive overview of this compound, detailing its core reactivity, safety considerations, and practical, field-proven protocols for its application. The aim is to equip researchers and drug development professionals with the foundational knowledge and actionable methodologies required to leverage this intermediate in the synthesis of novel chemical entities.

Core Characteristics and Safety Mandates

A thorough understanding of the physicochemical properties and safety requirements is paramount before incorporating any reagent into a synthetic workflow.

Physicochemical Data

| Property | Value | Reference |

| Chemical Name | This compound | [5] |

| CAS Number | 77369-59-6 | [5][6] |

| Molecular Formula | C₄H₇Cl₂N | [5] |

| Molecular Weight | 140.01 g/mol | [5] |

| Appearance | White to off-white solid | Generic Data |

| Solubility | Soluble in water and polar protic solvents | Inferred from structure |

Critical Safety and Handling Protocols

This compound is a hazardous substance and must be handled with appropriate caution.[5]

-

Hazard Profile: Harmful if swallowed (H302) and very toxic to aquatic life (H400).[5]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory.

-

Eye Protection: Chemical safety goggles and/or a full-face shield must be worn.

-

Lab Coat: A standard laboratory coat must be worn and kept fastened.

-

-

Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust. Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[5]

The Chemistry of a Bifunctional Reagent: Mechanistic Insights

The synthetic utility of this compound stems from its two distinct reactive sites: the primary amine and the propargylic chloride. Understanding the interplay and selective reactivity of these groups is key to its successful application.

-

The Nucleophilic Amine: The primary amine is a potent nucleophile, particularly in its free base form. It can readily participate in reactions such as acylation, sulfonylation, and reductive amination.[7] However, in its hydrochloride salt form, the amine is protonated and non-nucleophilic. To engage this site, an equivalent or excess of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to generate the free amine in situ.

-

The Electrophilic Propargylic Chloride: The carbon-chlorine bond is the primary electrophilic site. As a propargylic halide, it is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide array of functionalities (O, N, S, and C-based nucleophiles), making it an excellent scaffold for diversification. The alkyne moiety activates the adjacent C-Cl bond, enhancing its reactivity compared to a standard alkyl chloride.

The following diagram illustrates the fundamental SN2 reaction pathway that defines this intermediate's primary role in synthesis.

Caption: General SN2 pathway for functionalization.

Synthetic Protocols: From Theory to Practice

The following protocols provide step-by-step methodologies for common transformations using this compound. These are designed to be robust and adaptable starting points for various synthetic targets.

Protocol 3.1: Synthesis of N-Aryl-4-aminobut-2-yn-1-yl Derivatives

This protocol details the reaction of an aniline derivative with this compound. This reaction is fundamental for building precursors to various heterocyclic scaffolds and pharmacologically active molecules.

-

Principle: A substituted aniline acts as a nucleophile, displacing the propargylic chloride via an SN2 reaction. A base is used to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

-

Materials and Reagents:

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (for work-up)

-

Saturated Sodium Bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aniline (1.1 eq) and potassium carbonate (2.5 eq).

-

Add acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to the limiting reagent).

-

Add this compound (1.0 eq) to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Work-up and Purification: a. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-aryl derivative.

-

-

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and HRMS. Expect to see characteristic alkyne protons and carbons, along with signals corresponding to the aromatic and amine moieties.

Protocol 3.2: Boc-Protection and Subsequent Thiol Alkylation

This protocol demonstrates a two-step sequence: first, protecting the primary amine to prevent self-reaction, and second, using the masked intermediate to alkylate a sulfur-based nucleophile.

-

Principle: The amine is first protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions of the subsequent alkylation. The resulting Boc-protected propargyl chloride can then cleanly react with a thiol to form a thioether without competing N-alkylation.

-

Materials and Reagents:

-

Step A (Protection):

-

This compound (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM)

-

-

Step B (Alkylation):

-

Boc-protected intermediate from Step A (1.0 eq)

-

Thiophenol or other thiol (1.1 eq)

-

Sodium Hydride (NaH, 60% in mineral oil) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

-

Step-by-Step Procedure:

-

Step A: Boc Protection a. Suspend this compound (1.0 eq) in DCM. b. Cool the suspension to 0 °C in an ice bath. c. Add triethylamine (2.2 eq) dropwise, followed by a solution of Boc₂O (1.1 eq) in DCM. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. e. Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. f. Dry the organic layer over MgSO₄, filter, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.

-

Step B: Thiol Alkylation a. In a separate flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq) in anhydrous THF and cool to 0 °C. b. Add the desired thiol (1.1 eq) dropwise and stir for 20 minutes at 0 °C to form the sodium thiolate. c. Add a solution of the Boc-protected intermediate from Step A (1.0 eq) in anhydrous THF to the thiolate suspension. d. Allow the reaction to warm to room temperature and stir until complete (typically 2-8 hours). e. Carefully quench the reaction by the slow addition of water at 0 °C. f. Work-up and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain the desired thioether.

-

Summary of Reaction Parameters

The following table provides a general overview of typical conditions for the reactions described, serving as a quick reference guide for experimental planning.

| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |

| N-Alkylation | Aniline / Amine | K₂CO₃, TEA | CH₃CN, DMF | 25 - 80 | 4 - 12 |

| O-Alkylation | Phenol / Alcohol | NaH, K₂CO₃ | THF, DMF | 0 - 50 | 2 - 8 |

| S-Alkylation | Thiol | NaH, Cs₂CO₃ | THF, DMF | 0 - 25 | 2 - 8 |

| C-Alkylation | Malonate Ester | NaH, NaOEt | THF, EtOH | 0 - 60 | 6 - 18 |

Conclusion

This compound is a potent and versatile chemical intermediate whose value lies in its predictable and selective reactivity. By leveraging the nucleophilicity of the amine (often after protection) and the electrophilicity of the propargylic chloride, chemists can access a vast chemical space. The protocols and data presented herein provide a solid, authoritative foundation for scientists engaged in drug discovery and synthetic chemistry to effectively incorporate this building block into their research programs, accelerating the development of novel and complex molecular architectures.[4][8]

References

- Vertex AI Search. (2024). Propargylamine Moiety: A Promising Scaffold in Drug Design.

- Carneiro, A., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry.

- PubMed Central.

- PubMed. (2023). Propargylamine: an important moiety in drug discovery.

- Taylor & Francis Online. Propargylamine: an Important Moiety in Drug Discovery.

- ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry.

- OpenStax. Synthesis of Amines – Organic Chemistry: A Tenth Edition.

- Ambeed.com. 77369-59-6 | this compound.

- Guidechem. 1-AMINO-4-CHLORO-2-BUTYNE HCL (CAS No. 77369-59-6) SDS.

- Thermo Fisher Scientific. (2025).

Sources

- 1. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 77369-59-6 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

laboratory handling and safety precautions for 4-chlorobut-2-yn-1-amine hydrochloride

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 4-chlorobut-2-yn-1-amine hydrochloride (CAS No. 77369-59-6) in a laboratory setting. As a multi-functional chemical entity, possessing the reactivity of a propargylamine, a chlorinated hydrocarbon, and an amine salt, this compound requires meticulous adherence to safety protocols to mitigate potential risks. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols and a deep understanding of the causality behind experimental choices to ensure both scientific integrity and personal safety.

Compound Profile and Hazard Identification

This compound is a solid substance with a molecular formula of C₄H₇Cl₂N and a molecular weight of 140.01 g/mol .[1] Its structure incorporates a reactive acetylenic group, a primary amine, and a chlorine atom, rendering it a versatile building block in organic synthesis. However, these same functional groups contribute to its hazardous properties.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.[1]

Due to its hydrochloride salt form, the compound is expected to be corrosive, particularly in the presence of moisture, and can cause irritation to the skin, eyes, and respiratory tract.[2][3] Dusts from the solid can be particularly hazardous if inhaled.[3]

Physicochemical and Toxicological Data Summary

| Property | Value | Source(s) |

| CAS Number | 77369-59-6 | [1] |

| Molecular Formula | C₄H₇Cl₂N | [1] |

| Molecular Weight | 140.01 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 128-139 °C | |

| GHS Pictograms | [1] | |

| Hazard Statements | H302, H400 | [1] |

| Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | [1] |

Reactivity and Incompatibility

The reactivity of this compound is dictated by its functional groups:

-

Amine Hydrochloride: As an amine salt, it will react with bases to liberate the free amine. This is an important consideration for both synthesis and waste neutralization.[4]

-

Acetylenic Group: Acetylenic compounds can be shock-sensitive, particularly in the presence of certain metals. While the hydrochloride salt form likely mitigates this, caution should still be exercised.[5]

-

Chlorinated Hydrocarbon: The presence of a chlorine atom introduces the potential for the formation of hazardous byproducts upon decomposition or combustion, such as hydrogen chloride and phosgene.[6]

Incompatible Materials:

-

Strong Bases: Will cause the release of the free amine, which may be more volatile or reactive.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[7]

-

Acids, Acid Anhydrides, and Acid Chlorides: While the amine is protonated, reactions with these reagents are generally incompatible with amines.[7]

Laboratory Handling and Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, all handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]

Personal Protective Equipment (PPE) Protocol

This protocol is designed to provide a multi-barrier defense against exposure.

Caption: Personal Protective Equipment (PPE) Workflow.

Rationale for PPE Selection:

-

Eye and Face Protection: Given the corrosive nature of the hydrochloride salt, both splash-proof goggles and a face shield are mandatory to protect against accidental splashes and airborne particles.[9]

-

Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals, including chlorinated compounds and amines.[10] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.

-

Body Protection: A flame-retardant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.

-

Respiratory Protection: When handling the solid compound outside of a glovebox, a NIOSH-approved respirator with a particulate filter is essential to prevent inhalation of dust, which can cause respiratory irritation.[8][9]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended for long-term storage to minimize thermal degradation.[11][12]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential hydrolysis.[11]

-

Light: Protect from light by storing in an amber vial or in a dark cabinet to prevent photolytic degradation.[11]

-

Container: Keep the container tightly sealed.[11]

Signs of Degradation:

-

Discoloration: A change from a white or off-white solid to yellow or brown can indicate degradation.

-

Clumping: This may suggest moisture absorption.

If degradation is suspected, the purity of the compound should be verified analytically before use.

Experimental Protocols

Protocol 5.1: Preparation of a Stock Solution

This protocol details the steps for safely preparing a stock solution of this compound.

Materials:

-

This compound

-

Appropriate solvent (e.g., deionized water, DMSO)

-

Calibrated balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with a stopper

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Don all required PPE and perform the entire procedure in a chemical fume hood.

-

Weighing: Tare the balance with the weighing paper. Carefully weigh the desired amount of this compound using a clean spatula. Avoid generating dust.

-

Transfer: Carefully transfer the weighed solid into the volumetric flask.

-

Dissolution: Add a portion of the solvent to the flask, cap it, and gently swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.

-

Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Mixing: Stopper the flask and invert it several times to ensure a homogenous solution.

-

Labeling: Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

Storage: Store the solution under the recommended conditions (see Section 4). For aqueous solutions, short-term storage at 2-8°C is recommended, while long-term storage should be at -20°C or below.[11]

Protocol 5.2: Neutralization of the Hydrochloride Salt

For reactions requiring the free amine, the hydrochloride salt must be neutralized.

Materials:

-

Stock solution of this compound

-

Weak base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine)

-

pH paper or a calibrated pH meter

-

Appropriate reaction vessel

Procedure:

-

Preparation: In a chemical fume hood, add the stock solution of the amine hydrochloride to the reaction vessel.

-

Basification: Slowly add a weak base to the solution while stirring.[11] Monitor the pH of the solution using pH paper or a pH meter.

-

Endpoint: Continue adding the base until the desired pH is reached, indicating the neutralization of the hydrochloride and the formation of the free amine.

-

Reaction: The resulting solution containing the free amine can then be used in subsequent reaction steps.

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Caption: Spill Response Workflow.

For a solid spill:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Secure the Area: Restrict access to the spill area.

-

Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

-

Containment: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the dust from becoming airborne.

-

Cleanup: Carefully sweep the contained material into a clearly labeled, sealed container for hazardous waste.[7]

-

Decontamination: Decontaminate the spill area with a damp cloth, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Waste Disposal

All waste containing this compound, including contaminated labware and cleaning materials, must be disposed of as hazardous waste.

Waste Stream Management:

-

Solid Waste: Collect in a dedicated, sealed, and clearly labeled container.

-

Liquid Waste: Collect in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.

Disposal Method:

Due to its chlorinated nature, incineration in a licensed hazardous waste facility is the preferred method of disposal.[13][14] This process ensures the complete destruction of the organic molecule and allows for the scrubbing of acidic gases like HCl from the effluent.[13]

Conclusion

This compound is a valuable synthetic intermediate that requires a high degree of caution in its handling and use. By understanding its chemical properties, potential hazards, and by rigorously adhering to the protocols outlined in this guide, researchers can safely and effectively utilize this compound in their work. A proactive approach to safety, grounded in a thorough understanding of the "why" behind each precaution, is paramount for the well-being of laboratory personnel and the integrity of the research.

References

- Benchchem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.

- University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.

- The University of Tennessee, Knoxville, Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.

- Guidechem. (n.d.). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.

- Santa Cruz Biotechnology, Inc. (2019, April 23). Propargylamine Hydrochloride - SAFETY DATA SHEET.

- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.

- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.

- CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.

- Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues.

- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

- CAMEO Chemicals | NOAA. (n.d.). m-aminoacetanilide.

- Princeton University, Environmental Health and Safety. (n.d.). Acetylene.

- Chemistry For Everyone. (2025, July 27). How Do You Safely Store Acetylene? [Video]. YouTube.

- Scully Jr., F. E., & Bempong, M. A. (n.d.). Organic N-chloramines: chemistry and toxicology. PMC - NIH.

- Echemi. (n.d.). 4-Chloro-2-butyn-1-ol SDS, 13280-74-4 Safety Data Sheets.

- PubChem. (n.d.). 4-Chlorobut-2-en-1-amine.

- Guidechem. (n.d.). 1-AMINO-4-CHLORO-2-BUTYNE HCL (CAS No. 77369-59-6) SDS.

- hsse world. (2021, July 11). Safe Handling of Acetylene Gas.

- Cornell University, Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.

- Chapman University. (n.d.). Guidelines for Chemical Storage.

- Sigma-Aldrich. (2024, August 6). Propargylamine - SAFETY DATA SHEET.

- New Jersey Department of Health. (2016, June). Acetylene - Hazardous Substance Fact Sheet.

- PubMed Central. (n.d.). Inorganic chloramines: a critical review of the toxicological and epidemiological evidence as a basis for occupational exposure limit setting.

- TCI Chemicals. (n.d.). 4-Chloro-2-butyn-1-ol 13280-74-4.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-butyn-1-ol ≥ 95.0% GC 13280-74-4.

- ChemScene. (n.d.). 13280-74-4 | 4-Chlorobut-2-yn-1-ol.

- PubMed Central. (n.d.). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment.

- PubMed Central. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.

- ResearchGate. (n.d.). Acute and chronic toxicities of residual chlorine in drinking water on Daphnia magna.

- AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

- ResearchGate. (n.d.). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin | Request PDF.

- ACS Figshare. (2018, August 20). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin.

- PubMed Central. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.

- BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.

- Cornell University, Environmental Health and Safety. (n.d.). Appendix K - Incompatible Chemicals.

- Sigma-Aldrich. (n.d.). Propargylamine hydrochloride 95 15430-52-1.

- RPS. (n.d.). Amines.

- ChemicalBook. (n.d.). 2-Propynylamine hydrochloride(15430-52-1).

- Sigma-Aldrich. (n.d.). 4-chlorobut-2-en-1-amine hydrochloride | 100523-91-9.

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 4. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2-Propynylamine hydrochloride(15430-52-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. muyrocio.com [muyrocio.com]

- 14. hartman-hartman.com [hartman-hartman.com]

Application Notes and Protocols for the Purification of 4-chlorobut-2-yn-1-amine hydrochloride

Introduction